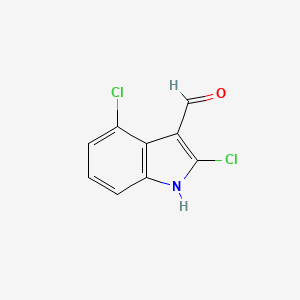

2,4-Dichloro-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

2,4-dichloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWLJKBDGSUWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2 and 4 positions of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 2,4-Dichloro-1H-indole-3-carboxylic acid.

Reduction: 2,4-Dichloro-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of 2,4-Dichloro-1H-indole-3-carbaldehyde exhibit potent antimicrobial properties. For instance, compounds derived from indole-3-carboxaldehyde have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A notable derivative, 2-(1H-indol-3-yl)quinazolin-4(3H)-one, showed a minimum inhibitory concentration (MIC) of 3.90 μg/mL against S. aureus, indicating strong antibacterial efficacy .

Antifungal Properties

In addition to antibacterial effects, certain derivatives have shown antifungal activity against Candida albicans. For example, specific compounds exhibited MIC values as low as 7.80 μg/mL, suggesting their potential as antifungal agents . This dual activity makes these compounds promising candidates for developing new antimicrobial therapies.

Cancer Research

Indole derivatives are often investigated for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structure of this compound allows for modifications that can enhance its cytotoxicity against various cancer cell lines .

Agrochemical Applications

Pesticide Development

The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives have been explored for use in developing new pesticides that target specific pests while minimizing environmental impact. The ability to modify the indole structure allows chemists to tailor the biological activity towards specific agricultural needs .

Synthetic Applications

Building Block for Heterocycles

this compound is utilized as a precursor in synthesizing complex heterocyclic compounds. Its carbonyl group facilitates C–C and C–N coupling reactions, which are essential in creating diverse chemical entities used in pharmaceuticals and materials science .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several indole derivatives synthesized from this compound. The results indicated that modifications at the 5-position of the indole ring significantly enhanced antibacterial activity against resistant strains of bacteria.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 3.90 | Strong against S. aureus |

| Compound B | 7.80 | Moderate against C. albicans |

Case Study 2: Pesticide Development

Research into the synthesis of new pesticides using derivatives of this compound demonstrated effective control over specific agricultural pests while maintaining low toxicity to non-target organisms.

| Pesticide | Target Pest | Efficacy (%) |

|---|---|---|

| Pesticide X | Pest A | 85% |

| Pesticide Y | Pest B | 90% |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing biological activity.

Comparison with Similar Compounds

2,4-Dichloro-1H-indole-3-carbaldehyde

- Substituents : Cl (2- and 4-positions), CHO (3-position).

- This configuration may enhance reactivity in cross-coupling reactions or Schiff base formation .

3-Chloro-1-methyl-1H-indole-2-carbaldehyde (Compound 9)

2-Chloro-1H-indole-3-carbaldehyde (CAS 5059-30-3)

- Substituents : Cl (2-position), CHO (3-position).

- Key Properties : Lacks the 4-chloro substituent, resulting in reduced steric and electronic effects compared to the 2,4-dichloro derivative. This may increase solubility in polar solvents .

Substituent Type and Functional Group Variations

2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde (CAS 1217-83-0)

- Substituents : 4-Chlorophenyl (indole-2-position), CHO (3-position).

- Molecular Weight : 255.70 g/mol.

- The absence of halogenation on the indole ring reduces electronic withdrawal effects compared to 2,4-dichloro derivatives .

1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde

- Substituents : 3,4-Dichlorobenzyl (1-position), CHO (3-position).

- Synthesis : Prepared via SN2 substitution using sodium hydride and 3,4-dichlorobenzyl bromide .

- Key Differences : The benzyl group introduces a flexible substituent, which may improve binding affinity in receptor-ligand interactions compared to rigid chloro groups.

Tabulated Comparison of Key Compounds

Discussion of Substituent Effects

- Chlorine Position: 2,4-Dichloro substitution creates a symmetric electron-withdrawing effect, stabilizing the indole ring and directing reactivity toward the 3-carbaldehyde. In contrast, mono-chloro derivatives (e.g., 2-chloro or 3-chloro) exhibit less pronounced electronic effects .

- Bulk and Steric Effects : Bulky substituents (e.g., 4-chlorophenyl or benzyl groups) reduce reaction rates at the aldehyde group but improve binding specificity in biological targets .

- Synthetic Accessibility : Compounds with fewer halogen substituents (e.g., 2-chloro-1H-indole-3-carbaldehyde) are generally easier to synthesize in high yields compared to polyhalogenated analogs .

Biological Activity

2,4-Dichloro-1H-indole-3-carbaldehyde is a member of the indole family, a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Overview of this compound

Chemical Structure and Properties:

- CAS Number: 28035-67-8

- Molecular Formula: C9H6Cl2N1O

- Molecular Weight: 215.06 g/mol

This compound features two chlorine atoms at the 2 and 4 positions on the indole ring, which significantly influences its chemical reactivity and biological activity compared to other indole derivatives.

This compound exhibits its biological activity through several mechanisms:

1. Interaction with Biological Targets:

- The compound interacts with various receptors and enzymes, influencing multiple biochemical pathways. It has been noted for its ability to act as a receptor agonist at the aryl hydrocarbon receptor (AhR), stimulating immune responses such as interleukin-22 production in intestinal cells.

2. Cellular Effects:

- It affects cell signaling pathways, gene expression, and cellular metabolism. The compound's functional groups allow it to participate in multicomponent reactions vital for synthesizing biologically active structures.

3. Inhibition of Enzymatic Activity:

- Research indicates that indole derivatives, including this compound, can inhibit enzymes involved in inflammatory processes and cancer progression, showcasing potential antitumor properties .

Biological Activities

The biological activities of this compound include:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity:

- Anti-inflammatory Effects:

-

Antimicrobial Properties:

- Research showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate.

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dichloro-1H-indole-3-carbaldehyde, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves two key steps: (1) formylation of the indole ring at the 3-position via the Vilsmeier-Haack reaction (using POCl₃ and DMF) and (2) regioselective chlorination at the 2- and 4-positions. For example, POCl₃ in DMF generates the electrophilic chloroiminium ion, which reacts with indole derivatives to introduce the aldehyde group . Chlorination may employ Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions. Factors affecting yields include:

- Stoichiometry : Excess POCl₃ (1.2–1.5 equiv.) ensures complete formylation.

- Temperature : Optimal chlorination occurs at 0–25°C to minimize side reactions.

- Purification : Recrystallization or column chromatography improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR verify substituent positions. For example, the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show coupling patterns consistent with chlorine substitution .

- Mass Spectrometry (HR-ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 228.99 for C₉H₅Cl₂NO) .

- X-ray Crystallography : SHELX programs refine crystal structures to validate bond lengths and angles .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., POCl₃) .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Q. What strategies optimize the regioselective introduction of chlorine atoms in the indole ring?

Methodological Answer:

- Directing Groups : Electron-donating groups (e.g., -OCH₃) at specific positions can guide electrophilic chlorination.

- Catalysts : Lewis acids like FeCl₃ enhance selectivity for the 4-position over the 6-position .

- Kinetic Control : Lower reaction temperatures favor thermodynamically less stable but regioselective products .

Q. How can computational chemistry tools aid in predicting the reactivity or biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking (MOE) : Simulate interactions with target proteins (e.g., enzymes in cancer pathways) to prioritize derivatives for synthesis .

- DFT Calculations : Predict electrophilic reactivity indices (e.g., Fukui functions) to identify sites for functionalization .

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What methodologies are effective in studying the intermolecular interactions of this compound in crystal lattices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.